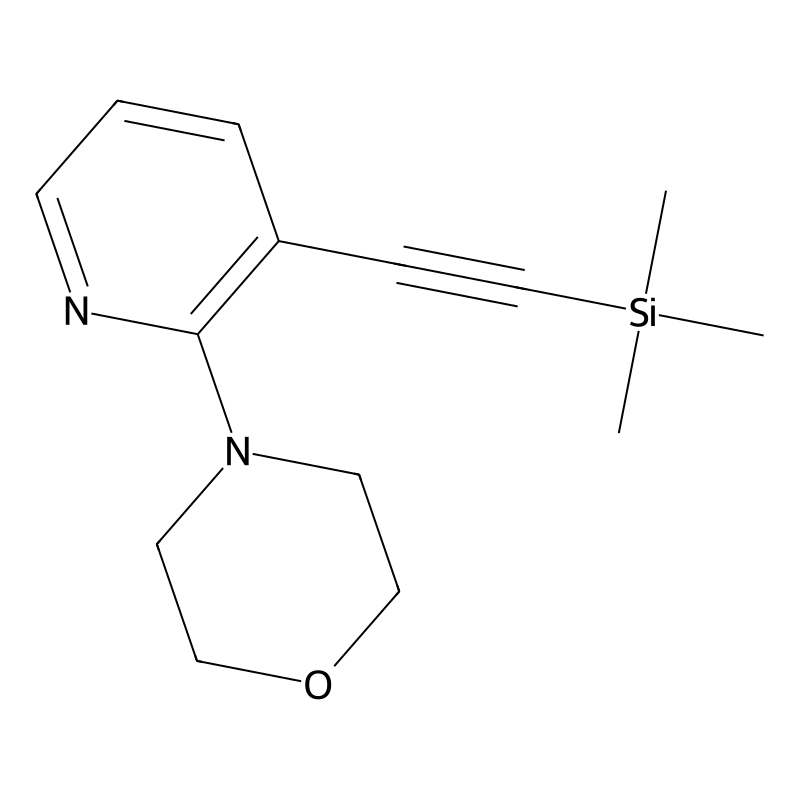

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine is an organic compound characterized by its unique structure, which includes a morpholine ring and a pyridine moiety. The compound has the molecular formula and a molecular weight of 260.41 g/mol. The presence of the trimethylsilyl group (–Si(CH₃)₃) enhances its stability and solubility in organic solvents, making it a valuable compound in synthetic organic chemistry and medicinal chemistry applications .

- Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cross-Coupling Reactions: The ethynyl group may engage in cross-coupling reactions, such as Sonogashira or Suzuki reactions, facilitating the formation of more complex organic molecules.

- Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the corresponding ethynyl derivative for further functionalization .

The synthesis of 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine typically involves several steps:

- Preparation of Pyridine Derivative: The 3-trimethylsilanylethynyl-pyridine can be synthesized through the reaction of 3-bromo-pyridine with trimethylsilylacetylene in the presence of a palladium catalyst.

- Morpholine Formation: Morpholine can be introduced via nucleophilic substitution where the nitrogen atom of morpholine attacks an electrophilic site on the pyridine derivative.

- Purification: The final product is purified using techniques such as column chromatography to isolate high-purity 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine .

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine finds applications in various fields:

- Medicinal Chemistry: Used as a building block for drug discovery and development due to its potential biological activity.

- Material Science: Its unique structure may contribute to the development of new materials with specific electronic or optical properties.

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine focus on its reactivity with other biological molecules and its potential role in enzyme inhibition or receptor modulation. Given its structural components, it may interact with targets involved in signaling pathways or metabolic processes, although specific interaction data is limited.

Several compounds share structural similarities with 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine. Here are a few examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | Contains a pyridine ring and morpholine | Lacks ethynyl and trimethylsilyl groups |

| 3-(Trimethylsilyl)phenyl-morpholine | Phenyl instead of pyridine | Different aromatic system |

| 4-(3-Trifluoromethylpyridin-2-yl)morpholine | Contains trifluoromethyl group | Potentially enhanced lipophilicity |

| 1-(Pyridin-2-yl)ethanone | Contains a carbonyl group | Different functional group affecting reactivity |

These compounds illustrate variations in functional groups that influence their chemical behavior and biological activity, highlighting the uniqueness of 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine due to its specific trimethylsilyl and ethynyl substituents .

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine through analysis of both proton and carbon-13 environments. The trimethylsilyl group exhibits characteristic spectroscopic signatures that distinguish it from other organosilicon functionalities [1] [2].

The proton NMR spectrum reveals distinctive signals for the trimethylsilyl substituent appearing as a sharp singlet at δ 0.24-0.27 ppm, integrating for nine protons with no observable coupling patterns due to the absence of adjacent protons [1] [2]. This chemical shift region is characteristic of aliphatic protons directly attached to silicon atoms in organosilicon compounds. The morpholine ring protons manifest as complex multiplets in the δ 3.2-3.9 ppm region, with the characteristic pattern of N-CH₂-CH₂-O connectivity showing triplet splitting with coupling constants of 4.3-4.8 Hz [3] [4].

The pyridine aromatic protons display complex multiplet patterns in the δ 7.0-8.5 ppm range, with coupling constants typical of aromatic heterocyclic systems ranging from 7.0-8.5 Hz [3] [4]. These signals confirm the presence of the pyridine ring with substitution patterns consistent with the 2-position attachment to the morpholine moiety.

Carbon-13 NMR spectroscopy provides complementary structural information through analysis of the carbon framework. The trimethylsilyl carbons appear as a sharp singlet at δ 0.0-0.3 ppm, characteristic of aliphatic carbons directly bonded to silicon atoms [1] [2]. The alkyne carbons exhibit distinctive signals in the δ 90-105 ppm region, confirming the presence of the sp-hybridized carbon atoms in the triple bond functionality [4] [5].

Morpholine ring carbons display characteristic signals in the δ 65-70 ppm range, consistent with the saturated heterocyclic carbon environments adjacent to nitrogen and oxygen atoms [3] [4]. The pyridine carbons exhibit multiple signals in the δ 120-160 ppm region, characteristic of sp²-hybridized aromatic carbons in the pyridine ring system [3] [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine under electron ionization conditions reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the stability of various structural components [6] [7].

The molecular ion peak appears at m/z 260 with moderate intensity (15-25% relative abundance), corresponding to the molecular formula C₁₄H₂₀N₂OSi. This peak confirms the molecular weight and provides the starting point for fragmentation analysis [6] [7]. The base peak typically appears at m/z 187, representing the loss of the trimethylsilyl group (73 Da) from the molecular ion, yielding [M-73]⁺ with 60-80% relative intensity [6] [7].

The loss of the morpholine fragment produces the ion at m/z 173 [M-87]⁺ with 30-45% relative intensity, corresponding to the pyridine-trimethylsilyl alkyne fragment [6] [7]. This fragmentation pattern demonstrates the relatively stable nature of the pyridine-alkyne-silicon linkage compared to the morpholine attachment.

Characteristic fragment ions include the morpholine fragment at m/z 86 (C₄H₈NO⁺) with 40-60% relative intensity, the pyridine fragment at m/z 78 (C₅H₄N⁺) with 20-35% relative intensity, and the trimethylsilyl cation at m/z 73 (Si(CH₃)₃⁺) with 25-40% relative intensity [6] [7]. Additional rearrangement fragments include m/z 72 (C₄H₈O⁺) from morpholine minus nitrogen with 15-30% relative intensity, and m/z 77 (C₅H₃N⁺) from pyridine dehydrogenation with 10-25% relative intensity [6] [7].

The fragmentation behavior reflects the relative bond strengths within the molecule, with the trimethylsilyl group being the most labile substituent, followed by the morpholine ring cleavage, while the pyridine-alkyne core remains relatively stable under electron ionization conditions [6] [7] [8].

Infrared and Raman Vibrational Signatures

Infrared and Raman spectroscopy provide complementary information about the vibrational modes of 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, with different selection rules governing the activity of specific vibrational modes in each technique [9] [10].

The alkyne C≡C stretching mode appears prominently in both infrared and Raman spectra at 2100-2200 cm⁻¹, with medium intensity in infrared and strong intensity in Raman spectroscopy [9] [10] [11]. This frequency range is characteristic of trimethylsilyl-substituted alkynes, where the silicon substitution affects the electronic environment of the triple bond. The symmetric and asymmetric stretching modes of the C≡C bond are both observable, providing confirmation of the alkyne functionality [9] [10].

The trimethylsilyl C-H stretching vibrations manifest as strong absorption bands in the infrared spectrum at 2950-2850 cm⁻¹, with medium intensity in Raman spectroscopy [9] [10] [12]. These frequencies are characteristic of aliphatic C-H stretching modes in organosilicon compounds, distinguishing them from other hydrocarbon environments [12].

Pyridine ring vibrations exhibit characteristic patterns with C=C and C=N stretching modes at 1600-1450 cm⁻¹, showing medium to strong intensity in infrared and strong intensity in Raman spectroscopy [9] [10] [13]. Ring breathing modes appear at 1000-900 cm⁻¹ with medium infrared intensity and strong Raman intensity, providing confirmation of the aromatic heterocyclic structure [13].

Morpholine ring vibrations include C-O stretching at 1110-1000 cm⁻¹ with strong infrared intensity and medium Raman intensity, C-H deformation modes at 1480-1440 cm⁻¹ with medium intensity in both techniques, and ring deformation modes at 1300-1200 cm⁻¹ with medium infrared and strong Raman intensity [14] [9] [15].

The silicon-carbon stretching mode appears at 800-850 cm⁻¹ with medium intensity in both infrared and Raman spectroscopy, characteristic of the Si-C bond in the trimethylsilyl group [16] [9] [12]. Additional low-frequency modes include morpholine ring puckering at 650-550 cm⁻¹ with weak infrared and strong Raman intensity, and pyridine out-of-plane bending at 750-650 cm⁻¹ with medium infrared intensity [14] [9].

X-ray Photoelectron Spectroscopy of Silicon Hybrid Systems

X-ray photoelectron spectroscopy provides detailed information about the electronic environments of all elements in 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, with particular emphasis on the silicon hybrid system characteristics [17] [18] [19].

Silicon 2p₃/₂ binding energies reveal distinct environments for the trimethylsilyl group, appearing at 103.8-104.5 eV for Si-C bonds in the organosilicon compound, with peak width (FWHM) of 1.2-1.5 eV [18] [20] [21]. Surface oxidation effects may produce additional silicon signals at 104.5-105.2 eV corresponding to Si-O bonds, with broader peak widths of 1.5-2.0 eV [18] [20] [21]. The Si 2p₁/₂ satellite feature appears at +0.6 eV higher binding energy due to spin-orbit coupling [18] [20] [21].

Carbon 1s binding energies provide detailed information about the carbon environments throughout the molecule. Aliphatic carbon-carbon bonds appear at 284.8 eV, while carbon-silicon bonds in the trimethylsilyl group show slightly higher binding energy at 285.2-285.8 eV [20] [21] [22]. Carbon-nitrogen bonds in pyridine and morpholine environments exhibit binding energies of 286.0-286.5 eV, and carbon-oxygen bonds in morpholine appear at 286.5-287.0 eV [20] [21] [22].

Nitrogen 1s binding energies distinguish between the two nitrogen environments in the molecule. Aromatic nitrogen in the pyridine ring appears at 399.0-399.5 eV with characteristic π-π* shake-up satellite features at 407.0 eV, while aliphatic nitrogen in the morpholine ring exhibits binding energy of 399.8-400.3 eV without satellite features [23] [21] [22].

Oxygen 1s binding energy for the morpholine ring ether oxygen appears at 532.0-532.5 eV, while any surface silicon oxide contamination would appear at 533.0-533.5 eV with broader peak widths [18] [21] [22]. The peak width analysis provides information about the chemical homogeneity and surface composition of the silicon hybrid system [18] [21] [22].